7-Chloro-5-methyl-1-benzofuran
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Overview
Description
7-Chloro-5-methyl-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Halogenation and Methylation: : The synthesis of 7-chloro-5-methyl-1-benzofuran typically begins with the halogenation of benzofuran to introduce the chlorine atom at the 7th position. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions. The methylation at the 5th position can be carried out using methyl iodide (CH₃I) in the presence of a strong base like potassium carbonate (K₂CO₃).
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Cyclization Reactions: : Another method involves the cyclization of appropriate precursors. For instance, starting from 2-chloro-4-methylphenol, a cyclization reaction can be induced using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 7-Chloro-5-methyl-1-benzofuran can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or alkanes.
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Substitution: : The chlorine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu), which can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of this compound-2-ol.
Substitution: Formation of 7-methoxy-5-methyl-1-benzofuran.
Scientific Research Applications
Chemistry
7-Chloro-5-methyl-1-benzofuran is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential bioactivity. Compounds containing benzofuran rings have shown various biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
The compound is investigated for its potential therapeutic applications. Benzofuran derivatives are known for their pharmacological activities, and this compound may serve as a lead compound in the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-1-benzofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine and methyl groups can influence its binding affinity and selectivity, leading to specific biological effects. The compound may modulate molecular pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-methyl-1-benzofuran: Similar structure but with different positions of chlorine and methyl groups.
7-Chloro-2-methyl-1-benzofuran: Chlorine at the 7th position and methyl at the 2nd position.
5-Methyl-1-benzofuran: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
7-Chloro-5-methyl-1-benzofuran is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical properties and biological activities. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H7ClO |
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Molecular Weight |
166.60 g/mol |
IUPAC Name |
7-chloro-5-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7ClO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3 |
InChI Key |
QHGSBVGSIGXFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC=C2 |
Origin of Product |
United States |
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